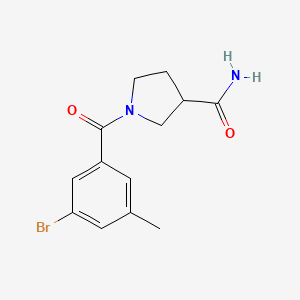![molecular formula C20H22N2O4 B6638531 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide](/img/structure/B6638531.png)
2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide is a chemical compound with potential applications in scientific research. This compound belongs to the spirochromene family and has been synthesized using a variety of methods. In
Mecanismo De Acción
The mechanism of action of 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide is not fully understood. However, studies have suggested that this compound may exhibit its anti-inflammatory activity through the inhibition of the NF-κB signaling pathway. Additionally, 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide in lab experiments is its potential anti-inflammatory and anticancer activity. Additionally, this compound has been shown to be relatively stable under various conditions. However, a limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide. One potential direction is the investigation of its potential as a therapeutic agent for various inflammatory diseases and cancers. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the development of more efficient synthesis methods and modifications to the compound's structure may lead to the development of more potent analogs with potential applications in scientific research.
Métodos De Síntesis
2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide has been synthesized using various methods. One such method involves the reaction of 2-pyridin-3-ylphenol with 4-bromo-2,2-dimethyl-1,3-dioxane in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-(4-aminophenyl)acetamide to yield the final product.
Aplicaciones Científicas De Investigación
2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide has potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory activity and has been used in studies investigating the role of inflammation in various diseases. Additionally, 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide has been studied for its potential anticancer activity.
Propiedades
IUPAC Name |
2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(14-25-15-4-3-9-21-13-15)22-17-12-20(7-10-24-11-8-20)26-18-6-2-1-5-16(17)18/h1-6,9,13,17H,7-8,10-12,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRWMNXPYKUVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)COC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide](/img/structure/B6638474.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide](/img/structure/B6638481.png)
![3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638482.png)
![2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-3-carboxamide](/img/structure/B6638492.png)
![3-methyl-1-propyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638502.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide](/img/structure/B6638509.png)
![3-imidazol-1-yl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638511.png)
![1-ethyl-3,5-dimethyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638512.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide](/img/structure/B6638514.png)
![5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide](/img/structure/B6638553.png)